Cas no 1704970-74-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid)

(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
- 1704970-74-0
- EN300-1286275
-
- Inchi: 1S/C16H16BrNO4S/c1-10-12(17)7-14(23-10)13(8-15(19)20)18-16(21)22-9-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3,(H,18,21)(H,19,20)/t13-/m1/s1
- InChI Key: VXXDMGVRBRINKG-CYBMUJFWSA-N
- SMILES: BrC1=C(C)SC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 396.99834g/mol
- Monoisotopic Mass: 396.99834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 3.3
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286275-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1286275-250mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1286275-5000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1286275-10000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1286275-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1286275-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286275-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1286275-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1286275-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid |
1704970-74-0 | 50mg |
$768.0 | 2023-10-01 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid Related Literature
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid
Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic Acid (CAS No. 1704970-74-0)
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid (CAS No. 1704970-74-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its unique structural features, including a benzyl carbamate group and a brominated thiophene moiety. These structural elements contribute to its biological activity and make it a valuable candidate for various pharmaceutical research and development efforts.
The chemical structure of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid is defined by its chiral center at the third carbon atom, which imparts stereochemical specificity to the molecule. The presence of the benzyl carbamate group enhances the compound's stability and solubility, while the brominated thiophene moiety provides a versatile platform for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, where this compound has shown promising results in preclinical models. Specifically, it has been reported to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective properties, (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory disorders. Furthermore, preliminary data suggest that it may have selective cytotoxic effects on cancer cells, particularly those derived from solid tumors.
The synthesis of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure the correct stereochemistry and purity of the final product. Key synthetic steps include the formation of the benzyl carbamate group, the introduction of the brominated thiophene moiety, and the final coupling reaction to form the desired amino acid derivative. Advanced techniques such as chiral chromatography are often employed to achieve high enantiomeric purity, which is crucial for biological applications.
The pharmacokinetic properties of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid have been studied in various animal models, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME). These studies have shown that the compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further clinical development.
To date, several clinical trials have been initiated to evaluate the safety and efficacy of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid in human subjects. Early-phase trials have focused on assessing its safety profile and determining optimal dosing regimens. Preliminary results from these trials have been encouraging, with no significant adverse events reported at therapeutic doses. Ongoing studies aim to further elucidate its therapeutic potential in specific disease indications.
In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid (CAS No. 1704970-74-0) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an important focus of ongoing research in medicinal chemistry and drug development. As more data become available from preclinical and clinical studies, this compound may emerge as a valuable therapeutic agent for treating various diseases.
1704970-74-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-5-methylthiophen-2-yl)propanoic acid) Related Products
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)




